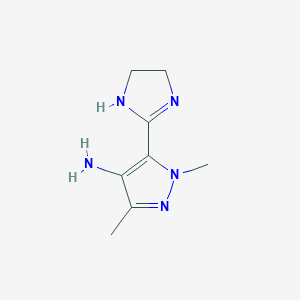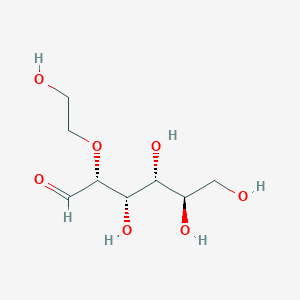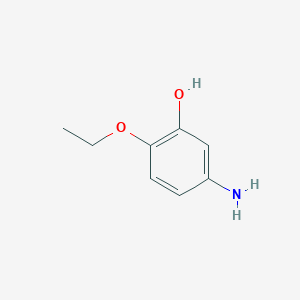![molecular formula C57H33N9 B14144853 4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine CAS No. 938182-03-7](/img/structure/B14144853.png)
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound with a molecular formula of C₅₁H₃₃N₉ and a molecular weight of 771.868 g/mol This compound is characterized by its intricate structure, which includes multiple pyridine rings and ethynyl linkages
Preparation Methods
The synthesis of 4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of 2-acetylpyridine and terephthalaldehyde.
Formation of Intermediate: These starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.
Final Coupling: The intermediate is then coupled with 2,6-dipyridin-2-ylpyridine using palladium-catalyzed cross-coupling reactions to form the final product.
Chemical Reactions Analysis
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine has several scientific research applications :
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound’s ability to form stable complexes with metals makes it useful in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine involves its interaction with metal ions to form coordination complexes . These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications. The compound’s multiple pyridine rings and ethynyl linkages allow it to act as a versatile ligand, binding to metal ions through multiple coordination sites.
Comparison with Similar Compounds
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine can be compared with other similar compounds, such as :
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound also contains multiple pyridine rings and is used in coordination chemistry.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with pyridine rings, used as a ligand in metal complexes.
The uniqueness of this compound lies in its complex structure, which allows for multiple coordination sites and versatile applications in various fields.
Properties
CAS No. |
938182-03-7 |
|---|---|
Molecular Formula |
C57H33N9 |
Molecular Weight |
843.9 g/mol |
IUPAC Name |
4-[2-[3,5-bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C57H33N9/c1-7-25-58-46(13-1)52-34-43(35-53(64-52)47-14-2-8-26-59-47)22-19-40-31-41(20-23-44-36-54(48-15-3-9-27-60-48)65-55(37-44)49-16-4-10-28-61-49)33-42(32-40)21-24-45-38-56(50-17-5-11-29-62-50)66-57(39-45)51-18-6-12-30-63-51/h1-18,25-39H |
InChI Key |
RDEKXCFYZVKZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C#CC4=CC(=CC(=C4)C#CC5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)C#CC8=CC(=NC(=C8)C9=CC=CC=N9)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14144783.png)
![1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14144790.png)
![Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine](/img/structure/B14144798.png)


![3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144811.png)


![1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine](/img/structure/B14144833.png)
![[Bis(ethylsulfanyl)methyl]benzene](/img/structure/B14144834.png)



![6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide](/img/structure/B14144851.png)
